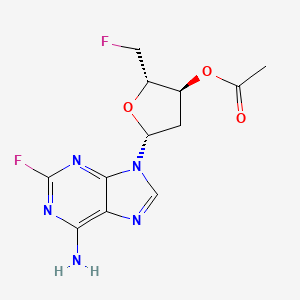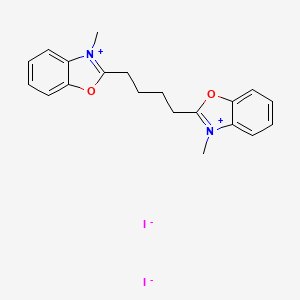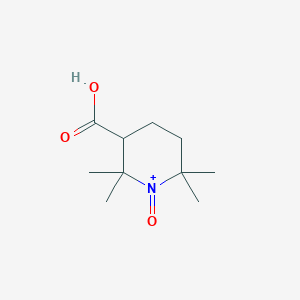![molecular formula C17H10O2 B15159523 6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
6H-Dibenzo[c,h]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Dibenzo[c,h]chromen-6-one is a polycyclic aromatic compound that belongs to the family of chromenes It is characterized by a fused ring structure consisting of two benzene rings and a chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6H-Dibenzo[c,h]chromen-6-one involves the use of biphenyl-2-carboxylic acid as a starting material. The synthetic route includes the following steps :
Oxidative Cyclization: Biphenyl-2-carboxylic acid is subjected to oxidative cyclization using potassium peroxydisulfate (K2S2O8) and silver nitrate (AgNO3) as catalysts in a mixture of water and acetonitrile. The reaction is carried out at 50°C for 27 hours.
Extraction and Purification: The reaction mixture is then extracted with dichloromethane, and the organic extracts are concentrated. The crude product is purified using silica gel chromatography to obtain this compound as a pale-yellow solid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar oxidative cyclization reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6H-Dibenzo[c,h]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Halogenated chromenones.
Scientific Research Applications
6H-Dibenzo[c,h]chromen-6-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of phosphodiesterase II (PDE2), which is involved in various neurological disorders. It has also been studied for its anticancer, anti-inflammatory, and antioxidant properties.
Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Materials Science: this compound derivatives are used in the development of organic semiconductors and light-emitting materials due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 6H-Dibenzo[c,h]chromen-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a phosphodiesterase II inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides and thereby modulating intracellular signaling pathways . This inhibition can lead to neuroprotective effects and potential therapeutic benefits in treating neurological disorders.
Comparison with Similar Compounds
6H-Dibenzo[c,h]chromen-6-one can be compared with other similar compounds, such as:
Urolithins: Hydroxylated derivatives of this compound, known for their cognitive-enhancing and neuroprotective properties.
Ethoxy-6H-benzo[c]chromen-6-one: A derivative with similar biological activities but different pharmacokinetic properties.
5,6-Dihydrobenzo[c]phenanthridines: Compounds with a similar fused ring structure but different electronic and steric properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H10O2 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
naphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C17H10O2/c18-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)19-17/h1-10H |
InChI Key |
LLWVLKBCZLXSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


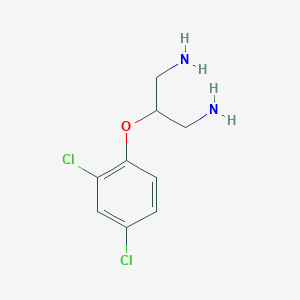
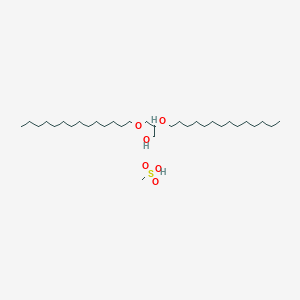
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
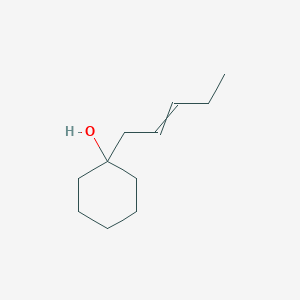
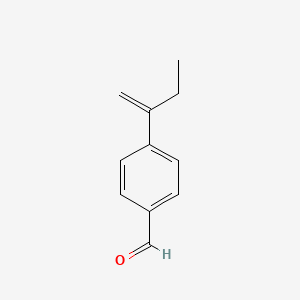
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)
